N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]benzamide
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Overview
Description
N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]benzamide is a useful research compound. Its molecular formula is C16H16N2O3S and its molecular weight is 316.38. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Applications
Research has shown that thiazolidinone derivatives exhibit potent antimicrobial activity against a range of bacterial and fungal species. For instance, novel N-(2-phenyl-4-oxo-1,3-thiazolidin-3-yl)-1,2-benzothiazole-3-carboxamides and acetamides have been synthesized and evaluated for their antimicrobial efficacy against plant, animal, and human pathogens, as well as food contaminating species. These compounds have demonstrated significant potential as antimicrobial agents, with certain derivatives showing high activity levels (Incerti et al., 2017).
Anticancer Applications
Thiazolidinone derivatives have also been investigated for their anticancer properties. A study on substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides showed that most of the tested compounds exhibited moderate to excellent anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancer, with several derivatives displaying higher activity than the reference drug (Ravinaik et al., 2021).
Synthetic Methodology Advancements
The synthesis of thiazolidinone derivatives has been explored through various synthetic methodologies, including green chemistry approaches. For example, N-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamides were synthesized using water as the reaction medium, demonstrating a green synthesis approach that aligns with the principles of green chemistry. This method has shown nearly quantitative yields, indicating its efficiency and environmental friendliness (Horishny & Matiychuk, 2020).
Mechanism of Action
While the specific mechanism of action for “N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]benzamide” is not mentioned in the retrieved papers, compounds of this class are known to exhibit varied biological properties viz. anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, antioxidant activity and so on .
Future Directions
Properties
IUPAC Name |
N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3S/c19-16(13-5-2-1-3-6-13)17-14-7-9-15(10-8-14)18-11-4-12-22(18,20)21/h1-3,5-10H,4,11-12H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTJILZKKUPQXNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.